Cas no 2877763-18-1 (6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)

6-Fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a fluoro group at the 6-position and a piperazine-linked imidazo[1,2-a]pyrazine moiety at the 4-position. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its ability to interact with ATP-binding sites. The fluorine substitution enhances metabolic stability and binding affinity, while the imidazo[1,2-a]pyrazine group contributes to improved solubility and pharmacokinetic properties. Its modular design allows for further derivatization, making it a versatile intermediate for drug discovery targeting oncology and other therapeutic areas. The compound is typically handled under controlled conditions due to its sensitivity.
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline structure
2877763-18-1 structure
商品名:6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
CAS番号:2877763-18-1
MF:C18H16FN7
メガワット:349.364945411682
CID:5329730
PubChem ID:165433896

6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline 化学的及び物理的性質

名前と識別子

    • F6839-2465
    • 2877763-18-1
    • 6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
    • AKOS040888221
    • 6-Fluoro-4-(4-imidazo[1,2-a]pyrazin-8-yl-1-piperazinyl)quinazoline
    • インチ: 1S/C18H16FN7/c19-13-1-2-15-14(11-13)16(23-12-22-15)25-7-9-26(10-8-25)18-17-20-3-5-24(17)6-4-21-18/h1-6,11-12H,7-10H2
    • InChIKey: DXRYBRBWWOZISH-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(C=C(F)C=C2)=C(N2CCN(C3=NC=CN4C=CN=C34)CC2)N=C1

計算された属性

  • せいみつぶんしりょう: 349.14512170g/mol
  • どういたいしつりょう: 349.14512170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 486
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.49±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 9.33±0.50(Predicted)

6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6839-2465-75mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
75mg
$312.0 2023-09-07
Life Chemicals
F6839-2465-3mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
3mg
$94.5 2023-09-07
Life Chemicals
F6839-2465-25mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
25mg
$163.5 2023-09-07
Life Chemicals
F6839-2465-4mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
4mg
$99.0 2023-09-07
Life Chemicals
F6839-2465-5mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
5mg
$103.5 2023-09-07
Life Chemicals
F6839-2465-5μmol
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
5μmol
$94.5 2023-09-07
Life Chemicals
F6839-2465-10μmol
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
10μmol
$103.5 2023-09-07
Life Chemicals
F6839-2465-50mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
50mg
$240.0 2023-09-07
Life Chemicals
F6839-2465-100mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
100mg
$372.0 2023-09-07
Life Chemicals
F6839-2465-15mg
6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline
2877763-18-1
15mg
$133.5 2023-09-07

6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline 関連文献

6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazolineに関する追加情報

6-Fluoro-4-(4-{Imidazo[1,2-a]Pyrazin-8-Yl}Piperazin-1-Yl)Quinazoline: A Promising Compound in Modern Medicinal Chemistry

6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline, also known by its CAS number CAS No. 2877763-18-1, is a highly specialized compound that has garnered significant attention in the field of medicinal chemistry. This compound is notable for its unique structural features and its potential applications in the development of novel therapeutic agents. The molecule combines elements of quinazoline, imidazo[1,2-a]pyrazine, and piperazine moieties, creating a structure with exceptional pharmacological properties.

The quinazoline core of this compound is a well-known scaffold in drug discovery, often associated with kinase inhibition activity. The presence of the fluoro substituent at the 6-position further enhances the compound's stability and bioavailability. The imidazo[1,2-a]pyrazine ring system, fused with the piperazine moiety, introduces additional complexity and functionality to the molecule. This combination allows for diverse interactions with biological targets, making it a versatile candidate for various therapeutic applications.

Recent studies have highlighted the potential of this compound as a selective kinase inhibitor. Kinase inhibitors are critical in the treatment of diseases such as cancer, where aberrant kinase activity often drives tumor growth and progression. The ability of this compound to selectively inhibit specific kinases while minimizing off-target effects is a significant advantage in drug development. Researchers have reported promising results in preclinical models, suggesting that this compound could serve as a lead for developing next-generation anti-cancer therapies.

In addition to its kinase inhibitory properties, this compound exhibits remarkable synergistic effects when combined with other therapeutic agents. For instance, studies have shown that co-administration with chemotherapeutic drugs enhances anti-tumor efficacy while reducing adverse effects. This synergistic behavior underscores the potential of this compound as part of a multi-drug therapy regimen.

The synthesis of CAS No. 2877763-18-1 involves a multi-step process that combines advanced organic synthesis techniques. The construction of the quinazoline ring system is typically achieved through condensation reactions involving amino compounds and carbonyl precursors. The incorporation of the imidazo[1,2-a]pyrazine and piperazine moieties requires precise control over reaction conditions to ensure high yields and purity.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the compound's structural integrity and provide insights into its conformational flexibility and electronic properties. Such detailed characterization is essential for understanding the compound's behavior in biological systems.

The pharmacokinetic profile of this compound has also been extensively studied. Preclinical data indicate favorable absorption and distribution properties, with moderate clearance rates that suggest potential for once-daily dosing regimens. These characteristics are advantageous for developing oral formulations with improved patient compliance.

In terms of safety evaluation, preliminary toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are required to fully assess its safety profile across different species and conditions.

The ongoing research into CAS No. 2877763-18-1 continues to uncover new insights into its mechanism of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are driving advancements in its development as a clinical candidate.

In conclusion, CAS No. 2877763-18-1, or 6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline, represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its promising pharmacological properties, positions it as a strong candidate for future drug development initiatives.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量